molecular formula C8H8O5 B2829195 2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid CAS No. 66313-25-5

2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid

Cat. No.: B2829195
CAS No.: 66313-25-5
M. Wt: 184.147
InChI Key: UDHFTKZSJIQTFR-UHFFFAOYSA-N
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Description

2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid is an organic compound characterized by the presence of a pyran ring substituted with a methyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid typically involves the reaction of 6-methyl-4-oxo-4H-pyran-3-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyran ring attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-oxo-4H-pyran-3-yl propionate
  • 4-hydroxy-6-methyl-2H-pyran-2-one
  • 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid

Uniqueness

2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioavailability, making it a valuable compound for various research applications.

Biological Activity

2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid, also known by its CAS number 66313-25-5, is an organic compound featuring a pyran ring with a methyl group and an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

PropertyValue
IUPAC Name2-(6-methyl-4-oxopyran-3-yl)oxyacetic acid
Molecular FormulaC₈H₈O₅
Molecular Weight184.15 g/mol
CAS Number66313-25-5

Research indicates that compounds similar to this compound may inhibit the enzyme aldose reductase (ALR2), which is involved in the polyol pathway. This inhibition can lead to a reduction in sorbitol accumulation, potentially mitigating diabetic complications. Additionally, antioxidant properties have been noted in related compounds, suggesting a role in oxidative stress modulation .

Antioxidant Activity

The antioxidant properties of this compound are significant, as they may help protect cells from oxidative damage. This activity is crucial in preventing cellular aging and various diseases linked to oxidative stress.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

There is emerging evidence that compounds with similar structures can modulate inflammatory responses. The potential for this compound to act as an anti-inflammatory agent could be beneficial in treating conditions such as arthritis or other inflammatory disorders.

Study on Aldose Reductase Inhibition

In a study examining various hydroxypyridinone derivatives, it was found that compounds structurally similar to this compound effectively inhibited ALR2 activity in vitro. This suggests potential therapeutic applications in diabetes management through the modulation of glucose metabolism.

Antioxidant Properties Assessment

A comparative analysis was conducted on the antioxidant activities of several pyran derivatives, including 2-((6-methyl-4-oxo-4H-pyran-3-yloxy)acetic acid). The results indicated that this compound demonstrated significant radical scavenging activity, comparable to established antioxidants like ascorbic acid .

Properties

IUPAC Name

2-(6-methyl-4-oxopyran-3-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-5-2-6(9)7(3-12-5)13-4-8(10)11/h2-3H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHFTKZSJIQTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CO1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-(4-oxo-6-methyl-4H-pyran-3-yloxy)acetate (8.3 g) in 1 N sodium hydroxide (40 ml) was stirred at room temperature for 30 minutes. To the mixture was added further 1 N sodium hydroxide (6 ml) and the resultant mixture was stirred for 30 minutes. To the reaction mixture was added dropwise conc. hydrochloric acid (4 ml) under ice-cooling, and resulting crystals were collected by filtration, washed with water, and dried to give crystals (6.8 g) of 2-(4-oxo-6-methyl-4H-pyran-3-yloxy)acetic acid.
Name
ethyl 2-(4-oxo-6-methyl-4H-pyran-3-yloxy)acetate
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four

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